3-Ethylpentan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylpentan-3-amine is an organic compound with the molecular formula C7H17N It is a branched amine, characterized by the presence of an ethyl group attached to the third carbon of a pentane chain, which also bears an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylpentan-3-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides under basic conditions. For instance, reacting 3-ethylpentan-3-ol with ammonia in the presence of a dehydrating agent can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of nitriles or reductive amination of ketones. These methods are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or oximes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Nitro compounds, oximes.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated amines.
Scientific Research Applications
3-Ethylpentan-3-amine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-ethylpentan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, it can participate in nucleophilic attacks, altering the structure and function of target molecules .
Comparison with Similar Compounds
3-Ethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the amino group.
3-Ethylpentan-3-ol: An alcohol derivative of 3-ethylpentane.
2-Amino-2-methyl-1-propanol: An amine with a different carbon skeleton but similar functional groups.
Uniqueness: 3-Ethylpentan-3-amine is unique due to its specific branching and the presence of an amino group at the third carbon. This structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-ethylpentan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-7(8,5-2)6-3/h4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEIRAYWBMNMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902527 |
Source
|
Record name | NoName_3040 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.